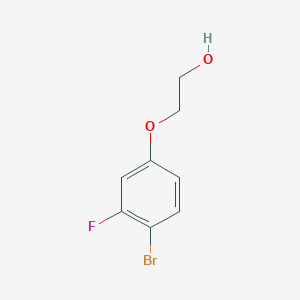

2-(4-Bromo-3-fluorophenoxy)ethanol

Description

2-(4-Bromo-3-fluorophenoxy)ethanol is a halogenated aromatic ether-alcohol characterized by a bromine atom at the para position and a fluorine atom at the meta position on the phenoxy ring. The ethanol moiety is linked via an ether oxygen to the substituted benzene ring. For example, related compounds such as 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine (CAS: 1482403-55-3) and 3-(4-Bromo-3-fluorophenoxy)piperidine (listed in ) share the core phenoxyethanol scaffold but differ in substituents (e.g., pyrrolidine or piperidine rings) .

Key structural features include:

- Halogenation: Bromine and fluorine substituents enhance electronic effects (e.g., electron-withdrawing properties) and influence reactivity.

- Ether linkage: The oxygen bridge between the aromatic ring and ethanol group contributes to solubility in polar solvents.

- Hydroxyl group: The terminal -OH group enables hydrogen bonding, impacting solubility and biological interactions.

Properties

CAS No. |

1467062-17-4 |

|---|---|

Molecular Formula |

C8H8BrFO2 |

Molecular Weight |

235.05 g/mol |

IUPAC Name |

2-(4-bromo-3-fluorophenoxy)ethanol |

InChI |

InChI=1S/C8H8BrFO2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2 |

InChI Key |

DTIPUUUFOZNHRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(4-Bromo-3-fluorophenoxy)ethanol with structurally related compounds:

Key Comparative Analysis

Electronic Effects vs. Bioactivity Bromine and fluorine in this compound increase electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), where the bulky alkyl group sterically hinders reactivity but enhances lipophilicity for surfactant applications . In 3-(4-Bromo-3-fluorophenoxy)piperidine, the piperidine ring introduces basicity, enabling interactions with biological targets (e.g., enzymes or receptors) .

Solubility and Pharmacokinetics The hydroxyl group in this compound improves water solubility compared to non-hydroxylated analogs like 1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (), which is highly hydrophobic due to the trifluoromethyl group . Ether-linked compounds (e.g., this compound) generally exhibit better solubility than sulfide-linked analogs like (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol () .

Synthetic Utility this compound can serve as a precursor for coupling reactions, similar to the synthesis of 2'-((4-Bromo-3-fluorophenoxy)methyl)-2-butyl-5-(trifluoromethyl)-4,4'-bipyridine (), which uses a phenoxy-methyl intermediate . In contrast, 2-Amino-2-(4-bromophenyl)ethanol () is tailored for chiral synthesis in pharmaceuticals due to its amino-alcohol functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.